Calcium diricinoleate

描述

Historical Trajectories and Milestones in Ricinoleate (B1264116) Chemistry

The chemistry of ricinoleates is intrinsically linked to the long history of castor oil, derived from the seeds of the Ricinus communis plant. The use of castor oil is ancient, with evidence of its use as a laxative in ancient Egypt around 1550 BCE. wikipedia.org However, the scientific investigation into its chemical composition began much later.

The key component of castor oil, ricinoleic acid, was first isolated in 1848. gerli.com This 12-hydroxy-9-cis-octadecenoic acid is an unsaturated omega-9 fatty acid that makes up about 90% of the fatty acids in castor oil. wikipedia.orgwikipedia.org The presence of a hydroxyl group on the 12th carbon is a distinctive feature that makes ricinoleic acid and castor oil more polar than most other fats and provides a site for chemical reactivity not found in most other seed oils. wikipedia.org The formal preparation of ricinoleic acid was first achieved by Friedrich Krafft in 1888. wikipedia.org

The development of metallic salts of fatty acids, or metallic soaps, including calcium diricinoleate, followed the understanding of the structure and reactivity of acids like ricinoleic acid. These compounds were initially explored for their lubricating and stabilizing properties. The unique properties of ricinoleates, stemming from the hydroxyl group and the double bond in the ricinoleic acid backbone, have continued to drive research, leading to their use in a variety of industrial applications, from coatings and plastics to personal care products. wikipedia.org

Pivotal Role of this compound in Contemporary Material Science Challenges

This compound is a significant compound in modern material science, primarily due to its derivation from renewable resources and its versatile chemical nature. Its applications span various sectors, addressing key challenges in material performance and sustainability.

One of the primary applications of this compound is as a stabilizer in polymers, particularly in polyvinyl chloride (PVC). Metallic soaps are often used to prevent the thermal degradation of PVC during processing. The unique structure of this compound contributes to its effectiveness in this role.

In the realm of lubrication, calcium-based greases are well-established for their water resistance and mechanical stability. While the broader category of calcium soaps is used, the specific properties of this compound, such as its behavior at different temperatures and its compatibility with various base oils, are subjects of ongoing research to optimize lubricant formulations.

Furthermore, the inherent biodegradability of its source material, castor oil, makes this compound an attractive component in the development of environmentally friendly materials. Research is exploring its use in bioplastics and other biodegradable composites, aiming to reduce the environmental impact of consumer and industrial products. The impregnation of CaO from calcium nitrate (B79036) into mesoporous silica (B1680970) using methyl ester ricinoleate as a template has been explored for its potential as a catalyst in the transesterification of castor oil. scitepress.org This highlights the compound's role in facilitating the creation of other valuable bio-based chemicals.

The chemical reactivity of the hydroxyl group in the ricinoleate moiety also opens avenues for creating novel polymers and coatings. By serving as a reactive site, it allows for the grafting of other molecules, leading to materials with tailored properties such as improved flexibility, adhesion, or barrier characteristics.

Unaddressed Research Gaps and Emerging Paradigms in this compound Studies

Despite its established uses, there are several areas where further research into this compound could yield significant advancements. A primary research gap lies in the detailed characterization of its performance in advanced composite materials. While its role as a stabilizer is known, a deeper understanding of the interfacial interactions between this compound and various polymer matrices at a molecular level is needed. This could lead to the design of more efficient and durable composite materials.

The synthesis and characterization of calcium-based bioceramics is another area of interest. routledge.com While not directly focused on the diricinoleate, the study of calcium phosphate (B84403) compounds with ionic substitutions for applications in bone regeneration suggests a paradigm where the biological compatibility of calcium compounds is a key driver of research. intjmorphol.comscielo.br Exploring the potential of this compound in biomedical applications, leveraging the known biological properties of ricinoleic acid, presents an exciting, albeit largely unexplored, frontier.

An emerging paradigm in the study of ricinoleate derivatives is their use as platform chemicals. chemistryviews.org Researchers have demonstrated that methyl ricinoleate can be a starting point for synthesizing a variety of valuable molecules for both fine chemicals and polymer production. chemistryviews.org This approach, if extended to this compound, could position it as a key intermediate in biorefineries, transforming a renewable feedstock into a wide array of high-value products. Future research could focus on developing selective and efficient catalytic processes to convert this compound into novel monomers for bioplastics, surfactants, and other functional materials.

Furthermore, a comprehensive investigation into the lifecycle assessment of this compound-based products is necessary. While derived from a renewable source, a thorough analysis of the energy consumption and environmental impact of its production and end-of-life options is needed to fully validate its "green" credentials.

Finally, there is a need for more in-silico studies and computational modeling to predict the properties and behavior of this compound in various systems. mdpi.com Such studies could accelerate the discovery of new applications and optimize its use in existing ones by providing insights into its molecular interactions and reactivity.

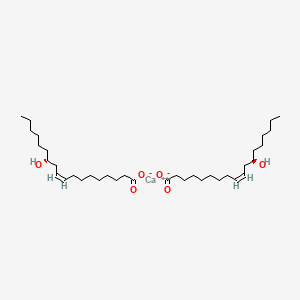

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBVKAIHEACFIN-GNNYBVKZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014673 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6865-33-4 | |

| Record name | Calcium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium ricinoleate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96M4UE2NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Considerations for Calcium Diricinoleate Formation

Precursor Chemistry and Sustainable Feedstock Utilization

The synthesis of calcium diricinoleate is fundamentally tied to the availability and purity of its fatty acid precursor, ricinoleic acid, which is primarily sourced from castor oil. Sustainable practices and the exploration of alternative feedstocks are central to the green chemistry approach for its production.

Ricinoleic Acid Extraction and Purification Methodologies

Ricinoleic acid (12-hydroxy-9-octadecenoic acid) is the principal component of castor oil, accounting for approximately 89-92% of its fatty acid content. jst.go.jpnih.gov The extraction of ricinoleic acid from castor oil triglycerides is the foundational step for synthesizing its derivatives, including this compound. Several methods are employed for this purpose, primarily involving the hydrolysis of the ester bonds in the triglyceride structure. nih.govjst.go.jp

Common hydrolysis methods include:

Alkaline-Catalyzed Hydrolysis: This method involves the saponification of castor oil using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures (70-100°C). jst.go.jp The process yields glycerol (B35011) and the corresponding alkali salt of ricinoleic acid (e.g., sodium ricinoleate). Subsequent acidification with a mineral acid liberates the free ricinoleic acid. google.com

Twitchell and Colgate-Emery Processes: These are industrial, high-pressure steam-splitting methods. The Twitchell process is an acid-catalyzed hydrolysis, while the Colgate-Emery process uses high-pressure steam without a catalyst, both effectively splitting the triglycerides into fatty acids and glycerol. jst.go.jpnih.gov

Lipase-Catalyzed Hydrolysis: Representing a greener alternative, this enzymatic method uses lipases to catalyze the hydrolysis of castor oil. This approach operates under milder conditions and can achieve high conversion rates, with some studies reporting yields as high as 96.2 ± 1.5%. jst.go.jpnih.gov

Once the fatty acid mixture is obtained, purification is necessary to isolate ricinoleic acid from other saturated and unsaturated fatty acids like oleic, linoleic, and stearic acids. google.com A common laboratory and industrial technique is low-temperature fractional crystallization . This involves dissolving the fatty acid mixture in a solvent, such as acetone (B3395972) or a lower-molecular-weight alcohol, and cooling the solution to temperatures as low as -70°C. journals.co.za The saturated fatty acids, having higher melting points, precipitate out of the solution, allowing for the separation of highly pure liquid ricinoleic acid. journals.co.zagoogle.com

Table 1: Comparison of Ricinoleic Acid Production Methods

| Method | Description | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkaline Hydrolysis | Saponification of castor oil followed by acidification. jst.go.jp | NaOH or KOH, 70-100°C. jst.go.jp | Relatively simple and effective. | Requires handling of strong bases and acids; generates wastewater. researchgate.net |

| Twitchell Process | Acid-catalyzed direct hydrolysis of triglycerides. nih.gov | Sulfuric acid catalyst, emulsifier. researchgate.net | Industrial-scale applicability. | Energy-intensive; can produce darker-colored products. |

| Colgate-Emery Process | High-pressure steam splitting of triglycerides. nih.gov | High temperature and pressure. | No catalyst required. | High energy consumption; requires specialized high-pressure reactors. jst.go.jp |

| Lipase-Catalyzed Hydrolysis | Enzymatic hydrolysis of triglycerides. nih.gov | Lipase enzymes (e.g., Lipozyme TL IM). jst.go.jp | Green method, high specificity, mild conditions. jst.go.jpnih.gov | Enzymes can be costly. |

Alternative Bio-based Feedstocks and Derivatives (e.g., Methyl Ricinoleate)

While castor oil is the dominant natural source, research into alternative bio-based routes for ricinoleic acid production exists. units.itszoneierfabrics.com One such pathway involves the use of hydroxylase enzymes, which can convert oleic acid—a common fatty acid in many vegetable oils—into ricinoleic acid through a highly specific hydroxylation reaction. mdpi.com This opens up the possibility of using other plant oils as a starting feedstock. mdpi.com

More commonly, derivatives of ricinoleic acid are synthesized as intermediates to facilitate purification and subsequent reactions. The most significant of these is methyl ricinoleate (B1264116) . scispace.com It is produced via the transesterification of castor oil with methanol (B129727), typically catalyzed by an alkaline catalyst like sodium hydroxide, potassium hydroxide, or sodium methoxide. jst.go.jpresearchgate.net This reaction converts the triglycerides into fatty acid methyl esters (FAMEs), including methyl ricinoleate, and a glycerol byproduct. mdpi.com

The synthesis of methyl ricinoleate offers several advantages:

It has a lower viscosity than castor oil, making it easier to handle. researchgate.net

The separation of the methyl ester from the glycerol byproduct is straightforward. mdpi.com

Purification of methyl ricinoleate from other FAMEs can be achieved through methods like liquid-liquid extraction or adsorption using materials like mesoporous calcium silicate. wipo.intresearchgate.net

Enzymatic routes using lipases like Novozym 435 have also been developed for the methanolysis of castor oil, achieving yields of methyl ricinoleate up to 95% under optimized conditions. kaist.ac.krjmb.or.kr

Table 2: Alternative Feedstocks and Derivatives for Ricinoleate Production | Feedstock/Derivative | Description | Production Method | Key Advantage | | :--- | :--- | :--- | :--- | | Oleic Acid | A common unsaturated fatty acid. | Enzymatic hydroxylation using 12-hydroxylases. mdpi.com | Broadens the potential feedstock base beyond castor oil. mdpi.com | | Methyl Ricinoleate | The methyl ester of ricinoleic acid. scispace.com | Transesterification of castor oil with methanol using alkaline or enzymatic catalysts. jst.go.jpjmb.or.kr | Lower viscosity; facilitates easier purification and subsequent reactions. researchgate.netmdpi.com | | Ricinoleic Acid from Genetically Modified Crops | Plants engineered to produce high levels of ricinoleic acid. | Agricultural cultivation. | Potential for tailored oil profiles and increased supply. | |

Established and Novel Synthetic Methodologies for this compound

The formation of this compound can be achieved through several synthetic pathways, ranging from direct acid-base reactions to multi-step processes involving intermediate precursors.

Direct Carboxylate Salt Formation via Calcium Hydroxide/Oxide Reaction

The most direct route to synthesizing this compound is through a neutralization reaction between ricinoleic acid and a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). This is a classic acid-base reaction where two molecules of ricinoleic acid react with one molecule of calcium hydroxide to form one molecule of this compound and two molecules of water.

Reaction: 2 R-COOH + Ca(OH)₂ → (R-COO)₂Ca + 2 H₂O (where R-COOH represents ricinoleic acid)

This method is straightforward, involving the mixing of the reactants, often in a solvent or at a slightly elevated temperature to ensure a complete reaction. The resulting this compound is typically a waxy solid that is insoluble in water. The direct reaction with calcium compounds is fundamental in various applications, including studies on biocompatible cements where castor oil components react with calcium hydroxide. nih.gov

Transesterification and Saponification Routes to Ricinoleate Precursors

Indirect or multi-step methods are also widely employed, particularly in industrial settings. These routes first convert the castor oil triglyceride into a more reactive or soluble precursor, which is then used to form this compound.

Saponification Route: This two-step process begins with the saponification of castor oil with a strong alkali like sodium hydroxide to produce sodium ricinoleate and glycerol. alliancechemical.com The water-soluble sodium ricinoleate is then reacted with a soluble calcium salt, such as calcium chloride (CaCl₂), in an aqueous solution. This results in a double displacement (metathesis) reaction, where the insoluble this compound precipitates out of the solution and can be collected by filtration. A similar initial step is used in the synthesis of stannous ricinoleate, where sodium ricinoleate is first prepared from ricinoleic acid and sodium hydroxide. google.com

Step 1 (Saponification): Castor Oil + 3 NaOH → 3 Sodium Ricinoleate + Glycerol

Step 2 (Metathesis): 2 Sodium Ricinoleate (aq) + CaCl₂ (aq) → this compound (s) + 2 NaCl (aq)

Transesterification Route: This pathway first involves the transesterification of castor oil with methanol to produce methyl ricinoleate. mdpi.com The purified methyl ricinoleate is then saponified with a base (like NaOH) to yield sodium ricinoleate, which can then undergo the metathesis reaction described above. jst.go.jp Alternatively, a direct saponification of methyl ricinoleate in the presence of a zinc source (zinc oxide) has been demonstrated for the synthesis of zinc ricinoleate, a process that could be adapted for this compound. mdpi.comnih.gov

Catalytic Approaches in Calcium Ricinoleate Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, reduce energy consumption, and promote green chemistry principles. While direct catalytic synthesis of this compound is not widely documented, catalysts play a crucial role in the synthesis of its precursors.

Heterogeneous catalysts are of particular interest because of their ease of separation and reusability. For instance, calcium oxide (CaO) nanoparticles have been successfully employed as a solid base catalyst for the transesterification of castor oil to produce fatty acid methyl esters (biodiesel). mdpi.com In these systems, the CaO provides active basic sites for the reaction to occur, achieving high yields (e.g., 89%) under optimized conditions. mdpi.com Similarly, mesoporous silica (B1680970) impregnated with calcium oxide (CaO-SiO₂) has been developed as a solid catalyst for the transesterification of castor oil, demonstrating the utility of calcium-based materials in facilitating the formation of ricinoleate intermediates. scitepress.org

Furthermore, calcium-based catalytic systems, such as those involving calcium iodide and crown ethers, have been developed for other transformations of ricinoleate derivatives, like the synthesis of cyclic carbonates from epoxidized methyl ricinoleate. acs.orgacs.org While not a direct synthesis of the salt, this research highlights the growing role of calcium compounds as catalysts in the broader chemistry of bio-based oleochemicals derived from castor oil. acs.orgacs.org

Kinetic and Thermodynamic Analysis of Diricinoleate Bond Formation

2 C₁₈H₃₄O₃ (Ricinoleic Acid) + Ca²⁺ → Ca(C₁₈H₃₃O₃)₂ (this compound) + 2H⁺

Kinetic Analysis

The rate of formation of this compound is dependent on several factors, including temperature, reactant concentrations, and the presence of a catalyst. In the absence of direct kinetic studies on this specific reaction, insights can be drawn from the kinetics of esterification of other fatty acids, particularly those catalyzed by alkaline earth metal oxides like calcium oxide.

For instance, studies on the esterification of free fatty acids with glycerol using a calcium oxide catalyst have reported an activation energy (Ea) of 3.544 kJ/mol. chemeo.com This relatively low activation energy suggests that the reaction proceeds at a moderate rate, and the presence of calcium oxide can effectively catalyze the esterification process. The reaction kinetics for the esterification of free fatty acids from cocoa processing waste, which includes palmitic and oleic acids, using calcium oxide from eggshell ash, were found to follow a pseudo-homogeneous second-order model. chemeo.com The reaction rate constants (k) at 60, 70, and 80°C were determined to be 0.00384, 0.003401, and 0.003518 L/mol·minute, respectively. chemeo.com

It is reasonable to infer that the formation of the diricinoleate bond would follow a similar kinetic profile, likely being a second-order reaction with respect to the concentration of ricinoleic acid. The rate of reaction would be expected to increase with temperature, following the Arrhenius equation:

k = A e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The following table presents kinetic data from an analogous esterification reaction using a calcium-based catalyst.

Table 1: Kinetic Parameters for the Esterification of Free Fatty Acids with Glycerol using a Calcium Oxide Catalyst

| Parameter | Value | Unit |

|---|---|---|

| Reaction Model | Pseudo-homogeneous second order | - |

| Rate Constant (k) at 60°C | 0.00384 | L/mol·minute |

| Rate Constant (k) at 70°C | 0.003401 | L/mol·minute |

| Rate Constant (k) at 80°C | 0.003518 | L/mol·minute |

| Activation Energy (Ea) | 3.544 | kJ/mol |

| Collision Factor (A) | 0.2659 | L/mol·minute |

Data sourced from a study on the kinetics of esterification of free fatty acids from cocoa processing waste. chemeo.com

Thermodynamic Analysis

The thermodynamic feasibility of this compound formation is determined by the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and entropy (ΔS) of the reaction:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. While the standard enthalpy of formation for this compound is not documented, the standard molar enthalpy of formation for liquid ricinoleic acid has been determined to be -1097.7 ± 11.6 kJ/mol. researchgate.net The formation of the calcium salt is an exothermic process, meaning ΔH would be negative, which favors the reaction.

The change in entropy (ΔS) for the formation of this compound is likely to be negative. This is because two molecules of ricinoleic acid and one calcium ion combine to form a single, more ordered molecule of this compound, leading to a decrease in the system's randomness.

Thermodynamic data for the dissolution of other calcium fatty acid salts can provide some insight into the energetics of the diricinoleate salt. The enthalpy of dissolution for calcium laurate, myristate, and palmitate has been studied, showing a dependence on temperature and chain length. tandfonline.com For example, the enthalpy of dissolution of calcium laurate at 298.15 K is approximately 20 kJ/mol. tandfonline.com While dissolution is the reverse of precipitation (formation from solution), these values highlight the energetic considerations of the interaction between calcium ions and fatty acid anions.

The Gibbs free energy of formation (ΔGf°) can be estimated using the Gibbs-Helmholtz equation if the enthalpy and entropy of formation are known. For many fatty acid salt formation reactions, the Gibbs free energy of transfer from an aqueous solution to a non-polar environment is negative, indicating a thermodynamically favorable process. sci-hub.se The transfer of the hydrocarbon chains of the fatty acids out of the aqueous phase is a major driving force for the reaction.

The following table presents thermodynamic data for the dissolution of analogous calcium fatty acid salts.

Table 2: Thermodynamic Parameters for the Dissolution of Calcium Fatty Acid Salts at 298.15 K

| Compound | Enthalpy of Dissolution (ΔHd) (kJ/mol) |

|---|---|

| Calcium Laurate | ~20 |

| Calcium Myristate | ~25 |

| Calcium Palmitate | ~30 |

Data derived from calorimetric measurements. tandfonline.com

Advanced Structural Elucidation and Physico Chemical Characterization of Calcium Diricinoleate Systems

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the analysis of calcium diricinoleate, offering a detailed "molecular fingerprint" through the probing of bond vibrations. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary data crucial for functional group identification and conformational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally sensitive to the polar functional groups that define the character of this compound. The transformation of ricinoleic acid into its calcium salt induces significant and readily identifiable changes in the infrared spectrum, particularly within the carboxylate region.

In the spectrum of the parent ricinoleic acid, a characteristically broad absorption band for the O-H stretch of the carboxylic acid is observed between 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. aip.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is prominent around 1710 cm⁻¹. aip.org Upon salt formation, the deprotonation of the carboxylic acid to a carboxylate anion (COO⁻) leads to the disappearance of these two features. They are replaced by two new, strong absorption bands: the asymmetric stretching vibration (νₐs(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group. researchgate.net

For calcium salts of fatty acids, the asymmetric stretch is typically found in the 1540-1580 cm⁻¹ range, with the symmetric stretch appearing around 1400-1440 cm⁻¹. researchgate.net The broad O-H stretching band associated with the hydroxyl group on the C12 position of the ricinoleate (B1264116) backbone remains, generally appearing in the 3200-3600 cm⁻¹ region. researchgate.net The aliphatic nature of the molecule is confirmed by the strong C-H stretching vibrations between 2850 and 3000 cm⁻¹. nuft.edu.ua A less intense band near 3010 cm⁻¹ can also be resolved, corresponding to the =C-H stretch of the olefinic group. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3400 | O-H stretch (hydroxyl group) | Broad, Medium |

| ~3010 | =C-H stretch (alkene) | Medium-Weak |

| 2925-2930 | C-H asymmetric stretch (CH₂) | Strong |

| 2850-2855 | C-H symmetric stretch (CH₂) | Strong |

| 1540-1580 | COO⁻ asymmetric stretch | Strong |

| 1460-1470 | CH₂ scissoring | Medium |

| 1400-1440 | COO⁻ symmetric stretch | Strong |

| ~1170 | C-O stretch (secondary alcohol) | Medium |

| ~720 | CH₂ rocking | Medium |

*Note: The exact positions of the peaks can vary slightly depending on the sample preparation and physical state.

Raman Spectroscopy for Conformational and Crystalline Insights

Complementing FT-IR, Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds, making it an excellent tool for probing the carbon backbone and the olefinic site of the ricinoleate chains. This technique also provides valuable information regarding the conformational order and crystallinity of the material.

The Raman spectrum of this compound is expected to feature prominent bands arising from the aliphatic chain. A strong signal in the 1650-1660 cm⁻¹ region is indicative of the C=C stretching vibration of the cis-double bond. The C-H stretching region, from 2800 to 3100 cm⁻¹, contains multiple bands corresponding to the symmetric and asymmetric stretching modes of CH₂ and CH₃ groups. The in-plane deformation of the =C-H bond in the cis configuration gives rise to a characteristic band around 1265 cm⁻¹. The C-C single bond stretching vibrations, observed in the 1060-1130 cm⁻¹ range, are sensitive to the conformational order of the alkyl chains, with sharper, more defined peaks suggesting a higher degree of crystalline order.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 2850-2950 | C-H stretching (CH₂, CH₃) |

| ~1655 | C=C stretching (cis) |

| ~1440 | CH₂ scissoring/deformation |

| ~1300 | CH₂ twisting |

| ~1265 | =C-H in-plane deformation (cis) |

| 1060-1130 | C-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

NMR spectroscopy stands as the definitive method for elucidating the precise atomic connectivity and stereochemistry of this compound. Through ¹H and ¹³C NMR, the structural integrity of the ricinoleate backbone can be unequivocally confirmed.

Proton (¹H) NMR

The ¹H NMR spectrum provides a detailed map of all proton environments within the ricinoleate ligand. The formation of the ionic bond with calcium primarily influences the chemical shifts of the protons nearest to the carboxylate group (α- and β-protons).

The olefinic protons at the C9 and C10 positions are expected to appear as a complex multiplet in the 5.3-5.6 ppm range. The proton attached to the hydroxyl-bearing carbon (C12) should resonate as a multiplet around 3.6 ppm. The methylene (B1212753) protons adjacent to the carboxylate function (α-protons at C2) are anticipated to be deshielded relative to the free acid, appearing as a triplet around 2.2-2.3 ppm. Protons adjacent to the double bond (at C8 and C11) and the hydroxyl group will also exhibit characteristic multiplets. The spectrum is anchored by the signal from the terminal methyl group (C18), which appears as a triplet at approximately 0.8-0.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|

| ~5.3-5.6 | -CH=CH- (C9, C10) | Multiplet |

| ~3.6 | -CH(OH)- (C12) | Multiplet |

| ~2.2-2.3 | -CH₂-COO⁻ (C2) | Triplet |

| ~2.0-2.2 | -CH₂-CH=CH- (C8, C11) | Multiplet |

| ~1.2-1.6 | -(CH₂)n- | Multiplet |

| ~0.8-0.9 | -CH₃ (C18) | Triplet |

*Note: Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the structure. The most pronounced spectral change upon salt formation is observed for the carboxyl carbon.

In ricinoleic acid, the carboxyl carbon (C1) resonates at approximately 179-180 ppm. chemicalbook.com For this compound, the altered electronic environment following deprotonation is expected to shift this signal downfield to the 182-185 ppm region. The olefinic carbons (C9 and C10) are found in the 125-135 ppm range. researchgate.net The carbon atom bonded to the hydroxyl group (C12) typically appears around 71-72 ppm. The remaining aliphatic carbons of the chain produce a series of signals in the upfield region of the spectrum, between 14 and 40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~182-185 | -COO⁻ (C1) |

| ~125-135 | -CH=CH- (C9, C10) |

| ~71-72 | -CH(OH)- (C12) |

| ~14-40 | Aliphatic carbons (CH₂, CH₃) |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for identifying potential impurities. Due to the compound's ionic nature, soft ionization methods like Electrospray Ionization (ESI) are most suitable.

The molecular weight of this compound is 635.0 g/mol . In positive-ion ESI-MS, one might observe species corresponding to the loss of one ricinoleate anion, such as [Ca(C₁₈H₃₃O₃)]⁺, which would have a mass-to-charge ratio (m/z) of 337.2 (calculated for the most abundant isotopes, ⁴⁰Ca, ¹²C, ¹H, ¹⁶O). In negative-ion mode, the free ricinoleate anion [C₁₈H₃₃O₃]⁻ is readily detected at an m/z of 297.2.

Tandem MS (MS/MS) experiments performed on the isolated ricinoleate anion are invaluable for confirming its structure. Characteristic fragmentation pathways include the neutral loss of water (18 Da) from the hydroxyl group and various cleavages along the aliphatic chain, which help to verify the positions of the hydroxyl group and the double bond. iosrjournals.org Furthermore, the high sensitivity of mass spectrometry makes it an ideal tool for profiling and quantifying trace-level impurities within the this compound system.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF MS) for Complex Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of large, non-volatile, and thermally labile molecules, including metal-containing compounds and complexes. nih.gov In the context of this compound, MALDI-TOF MS can provide valuable information on the molecular weight distribution, the presence of oligomeric species, and the nature of the coordination between the calcium ion and the ricinoleate ligands.

The analysis involves co-crystallizing the this compound sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the soft ionization of the analyte. researchgate.netresearchgate.net The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

Research in the field of metallo-organic compounds has demonstrated the utility of MALDI-TOF MS in identifying the formation of metal-ligand complexes and characterizing their stoichiometry. duke.edu For this compound, the mass spectrum would be expected to show peaks corresponding to the intact this compound molecule, as well as potential fragments or adducts. The presence of adducts with cations like sodium or potassium is also possible and needs to be considered during spectral interpretation. mdpi.com Furthermore, this technique can help in identifying impurities or by-products from the synthesis process, offering a detailed molecular snapshot of the sample's composition. nih.gov

A key advantage of MALDI-TOF MS is its ability to analyze complex mixtures with high sensitivity. nih.gov This is particularly useful for assessing the homogeneity of this compound systems and detecting any variations in the coordination environment of the calcium center. The technique's soft ionization process minimizes fragmentation, allowing for the observation of the intact molecular ion, which is crucial for confirming the compound's identity. nih.gov

Table 1: Potential Ion Species in MALDI-TOF MS Analysis of this compound

| Ion Species | Description | Expected m/z (approx.) |

|---|---|---|

| [Ca(C₁₈H₃₃O₃)₂ + H]⁺ | Protonated this compound | ~635 |

| [Ca(C₁₈H₃₃O₃)₂ + Na]⁺ | Sodium adduct of this compound | ~657 |

| [Ca(C₁₈H₃₃O₃)]⁺ | Fragment ion (loss of one ricinoleate ligand) | ~337 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for assessing the purity of the ricinoleic acid ester used in the synthesis of this compound. Since this compound itself is not volatile enough for direct GC-MS analysis, the fatty acid component is typically derivatized to a more volatile form, such as a methyl ester (methyl ricinoleate), prior to analysis. researchgate.netoup.comiiste.org

The process involves separating the components of the derivatized sample in a gas chromatograph, followed by detection and identification using a mass spectrometer. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification by comparing it to spectral libraries. iiste.orgresearchgate.net

In the analysis of methyl ricinoleate, GC-MS can quantify the purity of the ricinoleic acid and identify the presence of other fatty acids that may be present as impurities from the original castor oil. researchgate.netresearchgate.net Common fatty acids found in castor oil include palmitic acid, stearic acid, oleic acid, and linoleic acid. oup.com The relative peak areas in the chromatogram can be used to determine the percentage of each fatty acid in the sample, thus providing a quantitative measure of the purity of the ricinoleate ester. nih.gov

Table 2: Typical Fatty Acid Composition of Castor Oil Determined by GC-MS

| Fatty Acid Methyl Ester | Typical Percentage (%) | Retention Time (example) |

|---|---|---|

| Methyl Palmitate | 1-2 | 15.2 min |

| Methyl Stearate (B1226849) | 1-2 | 17.5 min |

| Methyl Oleate | 3-4 | 18.1 min |

| Methyl Linoleate | 4-5 | 18.3 min |

| Methyl Ricinoleate | 85-95 | 20.1 min |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Behavior

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and phase behavior of solid materials, including metallic soaps like this compound. researchgate.netnist.gov This method relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern provides information about the atomic arrangement within the crystal.

For this compound, XRD analysis can reveal whether the material is crystalline, amorphous, or a mixture of both. joenhermans.nl In a crystalline state, the long alkyl chains of the ricinoleate molecules tend to arrange in an ordered, lamellar structure, with the calcium ions coordinating to the carboxylate head groups. This ordered arrangement gives rise to a series of sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the crystal structure.

Table 3: Hypothetical XRD Peak Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 2.1 | 42.0 | 100 | (001) |

| 4.2 | 21.0 | 50 | (002) |

| 6.3 | 14.0 | 30 | (003) |

| 21.5 | 4.1 | 80 | Short-spacing reflections |

Electron Microscopy for Morphological and Nanoscale Feature Investigation

Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of materials. For this compound, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about its structure at high resolution.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. In this technique, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the sample produces various signals that are used to form an image.

For this compound, SEM can reveal the macroscopic morphology of the solid material, such as the shape and size of particles, the presence of agglomerates, and the surface texture. researchgate.net This information is crucial for understanding the physical properties of the material and how it might behave in various applications. For instance, in a composite material, SEM can be used to visualize the dispersion of this compound within the matrix and to assess the interfacial adhesion between the two components. The morphology of metallic stearates, which are structurally similar to this compound, has been extensively studied using SEM, revealing diverse structures from fine powders to well-defined platelets. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal structure of a material at the nanoscale. nanocomposix.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. youtube.com

For this compound, TEM can be used to investigate the presence of nanoscale features, such as crystalline domains, defects in the crystal lattice, and the arrangement of molecules within the lamellar structure. azonano.com High-resolution TEM (HRTEM) can even provide images of the atomic lattice, offering direct visualization of the crystalline arrangement. nih.gov When this compound is used as a component in a nanocomposite, TEM can be employed to visualize the dispersion of the nanofiller and to study the interface between the filler and the matrix at the nanoscale. rsc.org Selected Area Electron Diffraction (SAED) in the TEM can also be used to obtain diffraction patterns from very small regions of the sample, providing crystallographic information at the nanoscale. researchgate.netresearchgate.net

Surface Area and Porosity Analysis in Composite Materials

When this compound is incorporated into composite materials, its surface area and the porosity of the resulting composite are critical parameters that can influence the material's performance. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface. measurlabs.commicrotrac.com

The analysis involves measuring the amount of gas adsorbed onto the surface of the material at various partial pressures. The BET theory is then applied to the adsorption isotherm to calculate the specific surface area in square meters per gram (m²/g). researchgate.netcore.ac.uk A higher specific surface area can indicate a finer particle size or a more porous structure, which can enhance the interaction between the this compound and the surrounding matrix in a composite. nih.govresearchgate.net

Porosimetry techniques, often performed in conjunction with BET analysis, can provide detailed information about the pore size distribution, pore volume, and pore diameter of the composite material. researchgate.net This is particularly important for applications where the transport of fluids or gases through the material is a key factor. For example, in a polymer composite, the porosity can affect properties such as mechanical strength, permeability, and the rate of release of an active substance if the composite is designed for such a purpose. The modification of surfaces with compounds like calcium stearate has been shown to increase the surface area of materials. nih.gov

Table 4: Example of BET Surface Area and Porosity Data for a Composite Material

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Pristine Matrix | 5.2 | 0.021 | 16.1 |

| Composite with 5% this compound | 12.8 | 0.045 | 14.1 |

Zeta Potential Measurements for Colloidal Stability Assessment

The colloidal stability of a dispersed system, such as a suspension of this compound, is a critical determinant of its physical properties and performance. wyatt.com Zeta potential is a key indicator of this stability, quantifying the magnitude of the electrostatic repulsive or attractive forces between adjacent, charged particles in a dispersion. wyatt.comresearchgate.net A higher magnitude of zeta potential, whether positive or negative, generally signifies greater electrostatic repulsion between particles, which in turn leads to a more stable colloidal system by preventing particle aggregation and flocculation. nih.gov Conversely, a low zeta potential suggests that the attractive forces may dominate, leading to instability and eventual phase separation. wyatt.com

Detailed research findings on analogous systems involving divalent cations like calcium and lipid-based structures highlight the significant role of the ionic environment on zeta potential. For instance, in studies of calcium carbonate nanoparticles, the zeta potential was found to be highly dependent on the concentration of calcium ions and other electrolytes in the aqueous phase. researchgate.netmdpi.com An increase in the concentration of potential-determining ions, such as Ca²⁺, can lead to a reversal of surface charge from negative to positive. mdpi.com Similarly, for lipid-based delivery systems, the zeta potential is a crucial parameter for predicting in vivo behavior and stability. nih.gov

While specific experimental data for this compound is not extensively published, a representative analysis of a hypothetical this compound colloidal system can be presented. The following interactive data table illustrates how variations in pH and the concentration of a co-surfactant might influence the zeta potential and the resulting colloidal stability.

Interactive Data Table: Zeta Potential of a Hypothetical this compound Dispersion

| Sample ID | pH | Co-surfactant Concentration (%) | Zeta Potential (mV) | Colloidal Stability Assessment |

| CD-01 | 5.0 | 0 | -15.2 | Low Stability (Aggregation Likely) |

| CD-02 | 7.0 | 0 | -28.5 | Moderate Stability |

| CD-03 | 9.0 | 0 | -42.1 | High Stability |

| CD-04 | 7.0 | 0.5 | -35.8 | High Stability |

| CD-05 | 7.0 | 1.0 | -45.3 | Excellent Stability |

This table presents hypothetical data for illustrative purposes, based on established principles of colloidal science.

The data in the table demonstrates a common trend where an increase in pH leads to a more negative zeta potential for the this compound particles, thereby enhancing the electrostatic repulsion and improving colloidal stability. The introduction of a co-surfactant at a neutral pH also shows a significant increase in the magnitude of the negative zeta potential, suggesting that the co-surfactant molecules adsorb to the particle surface and contribute to a greater surface charge. Systems with zeta potential values more negative than -30 mV are generally considered to have good colloidal stability. wyatt.comnih.gov

Therefore, zeta potential measurement is an indispensable tool in the physico-chemical characterization of this compound systems. It allows for the rational design of stable formulations by systematically investigating the impact of various environmental and compositional factors on the electrostatic interactions between the dispersed particles.

Theoretical and Computational Chemistry of Calcium Diricinoleate Systems

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for understanding the complex intermolecular interactions and self-assembly processes of calcium diricinoleate. These simulations model the system's evolution over time, providing a dynamic picture of how individual molecules interact and organize into larger structures.

Research has shown that the self-assembly of ricinoleate (B1264116) anions (RA⁻) is a key factor in various applications. In aqueous environments, these anions can form aggregates, and the presence of the hydroxyl group on the ricinoleic acid backbone is crucial for this process. MD simulations can elucidate the specific non-covalent interactions, such as van der Waals forces and hydrogen bonding, that drive the formation of these assemblies. For instance, in the context of mineral flotation, simulations have been used to understand how ricinoleate anions adsorb and self-assemble on mineral surfaces, leading to the formation of this compound precipitates. researchgate.netresearchgate.net This self-assembly is often aided by the formation of hydrogen bonds between the ricinoleate species. researchgate.netresearchgate.net

The aggregation of this compound can be further investigated by simulating its behavior in different solvents and at various concentrations. These simulations can predict the critical micelle concentration and the morphology of the resulting aggregates, such as micelles or bilayers. The insights gained from MD simulations are vital for designing and optimizing formulations where the self-assembly of this compound is a critical performance attribute.

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations offer a detailed understanding of the electronic structure and bonding within the this compound molecule. These methods, based on the principles of quantum mechanics, provide precise information about electron distribution, bond energies, and molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate atomic-level interactions in systems like this compound. DFT calculations can determine the optimized geometry of the molecule, the nature of the bonding between the calcium ion and the ricinoleate ligands, and the electronic properties of the complex.

Studies have utilized DFT to explore the interaction of ricinoleic acid with metal ions. mdpi.com These calculations can reveal the preferred coordination sites and the strength of the metal-ligand bonds. For this compound, DFT can be used to analyze the electron density distribution, identifying the regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding the reactivity and interaction of the molecule with other species. The results from DFT calculations can provide a fundamental understanding of the structure-reactivity relationships at the atomic scale. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Metal-Ricinoleate Interactions

| Parameter | Description | Typical Calculated Value Range |

| Binding Energy | The energy released upon the formation of the calcium-ricinoleate bond. | Varies depending on the coordination environment and level of theory. |

| Bond Length (Ca-O) | The distance between the calcium ion and the oxygen atoms of the carboxylate groups. | Typically in the range of 2.2 - 2.5 Å. |

| Mulliken Charges | The partial charges on the calcium ion and the atoms of the ricinoleate ligands. | Ca: positive; O: negative, indicating ionic character. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | Can be calculated to predict stability and reactivity. |

Note: The specific values in this table are illustrative and would be determined by the specific DFT calculations performed.

A distinguishing feature of ricinoleic acid is the presence of a hydroxyl group along its hydrocarbon chain. This allows for the formation of hydrogen bonds, which play a significant role in the structure and stability of this compound aggregates.

Computational methods are also employed to predict the coordination chemistry and chelation behavior of this compound. The calcium ion in this compound is coordinated by the carboxylate groups of the two ricinoleate ligands. Computational models can predict the most stable coordination geometry and the strength of the chelation.

These predictions are important for understanding how this compound interacts with other substances. For instance, in industrial applications, the chelation of the calcium ion can influence the compound's solubility and reactivity. Computational studies can explore the coordination of the calcium ion not only by the carboxylate groups but also potentially by the hydroxyl groups of the ricinoleate chains, leading to more complex and stable structures. The ability to predict these coordination patterns is valuable for applications where this compound is used as a stabilizer or a surface-active agent. science.gov

Computational Prediction of Structure-Property Relationships

A significant advantage of computational chemistry is its ability to predict macroscopic properties from the molecular structure. For this compound, this involves establishing relationships between its atomic-level features and its bulk behavior.

The rheological properties of materials containing this compound, such as greases and lubricants, are critical to their performance. Molecular-scale modeling can provide insights into how the structure and interactions of this compound molecules influence these properties.

Prediction of Interfacial Adsorption Energetics

The prediction of interfacial adsorption energetics through theoretical and computational chemistry provides profound insights into the behavior of this compound at interfaces, which is fundamental to its application in various fields, such as mineral flotation. Computational models, particularly those based on quantum chemistry, are pivotal in elucidating the mechanisms that govern the adsorption process.

Detailed Research Findings

Research employing quantum chemical calculations has been instrumental in understanding the flotation behavior of minerals using collectors that form this compound. A notable study focused on the role of ricinoleic acid as a collector for fluorapatite (B74983), where the in-situ formation of this compound precipitates on the mineral surface is a key mechanism. chemicalpapers.com

Quantum chemistry calculations within this research revealed that the presence of a hydroxyl group in the ricinoleate molecule allows for the formation of hydrogen bonds. chemicalpapers.com These hydrogen bonds within the this compound complex facilitate a closer packing of the ricinoleate (RA⁻) anions. This dense packing structure is energetically favorable for the crystallization of this compound (Ca(RA)₂) on the fluorapatite surface, thereby enhancing the adsorption and subsequent flotation of the mineral. chemicalpapers.com

The stability of the formed calcium salt is a critical factor in its effectiveness. Theoretical calculations have demonstrated that this compound is more stable in solution compared to calcium dioleate, which lacks the hydroxyl group and the capacity for such hydrogen bonding. This superior stability contributes to a more efficient flotation process. chemicalpapers.com These theoretical findings clarify, at an atomic level, the beneficial effect of the hydrogen bond on the adsorption and formation of this compound at a solid-liquid interface. chemicalpapers.com

The strength of the interaction between an adsorbate and a surface is quantified by the adsorption energy (ΔEads). According to computational chemistry principles, a more negative adsorption energy signifies a more spontaneous and stable adsorption process. mdpi.com The interactions can be broadly classified into physisorption, involving weaker forces like van der Waals interactions, and chemisorption, which involves the formation of chemical bonds. mdpi.com

Table 1: Comparative Stability and Structural Characteristics from Quantum Chemistry Calculations

This table summarizes the theoretical findings comparing this compound and calcium dioleate, as discussed in the context of mineral flotation. chemicalpapers.com

| Compound | Key Structural Feature | Packing of Anions | Relative Stability | Implication for Interfacial Formation |

| This compound | Presence of -OH group enabling hydrogen bonding | Close packing favored | More stable | Favorable crystallization/adsorption on surface |

| Calcium dioleate | Absence of -OH group | Less compact packing | Less stable | Less favorable formation on surface |

Table 2: General Adsorption Energy Ranges for Mineral-Reagent Interactions

This table provides typical energy ranges for different types of adsorption as determined by computational methods, offering a framework for interpreting the strength of this compound's interfacial interactions. mdpi.com

| Type of Interaction | Adsorption Energy (ΔEads) Range (kJ/mol) | Nature of Interaction |

| Physisorption | < 40 | Van der Waals forces |

| Hydrogen Bonding | 20 - 40 | Electrostatic interaction involving H atoms |

| Weak Chemisorption | 40 - 60 | Weak covalent/ionic bond formation |

| Strong Chemisorption | > 60 | Strong covalent/ionic bond formation |

The formation of this compound on mineral surfaces, as described in flotation studies, involves chemisorption of the ricinoleate anion onto the surface, leading to the precipitation of the salt. chemicalpapers.com The theoretical calculations confirming the stability and favorable packing of this compound suggest a strong, energetically favorable interaction characteristic of chemisorption. chemicalpapers.com

Fundamental Mechanisms of Functional Behavior in Advanced Material Systems

Rheological Modification Principles and Viscoelastic Behavior

Calcium diricinoleate, the calcium salt of ricinoleic acid, functions as a rheological modifier, altering the flow properties of liquid systems through various mechanisms. Its unique molecular structure, featuring a hydroxyl group on the carbon chain, allows for specific interactions that lead to the formation of complex colloidal structures.

Mechanism of Colloidal Network Formation in Suspensions and Dispersions

This compound is recognized for its function as a thickening, suspending, and gelling agent, particularly in non-aqueous systems like mineral oil-based lubricants. moleg.go.krdss.go.th The ability to impart such structure is contingent upon the formation of a three-dimensional colloidal network that immobilizes the liquid phase.

The mechanism of this network formation is understood to arise from the self-assembly of this compound molecules. Research into the flotation of fluorapatite (B74983) minerals with ricinoleic acid indicates that the ricinoleate (B1264116) anion (RA⁻) chemisorbs onto the mineral surface, where it forms this compound precipitates. researchgate.net Theoretical calculations based on quantum chemistry have shown that hydrogen bonds form between the hydroxyl groups of the ricinoleate molecules. researchgate.netmdpi.com This hydrogen bonding facilitates a "close packing" of the ricinoleate anions. researchgate.netmdpi.com When dispersed in a liquid medium, this same propensity for intermolecular hydrogen bonding and coordination with the calcium ions is believed to drive the assembly of a fibrous or particulate network, creating a gel-like structure that increases viscosity and provides suspension properties.

Influence on Shear Thinning and Thickening Phenomena

The colloidal networks formed by gelling agents like this compound are typically sensitive to shear. While direct and detailed rheological studies on this compound are not extensively published, its behavior can be inferred from related systems and applications. Formulations containing metal soaps often exhibit non-Newtonian pseudoplastic (shear-thinning) flow, sometimes with thixotropic behavior. science.gov This occurs when the applied shear stress physically disrupts the colloidal network, leading to a decrease in viscosity. When the shear is removed, the network can reform, and viscosity increases. Patents for complex formulations list calcium ricinoleate as a potential component alongside thixotropic agents, suggesting its compatibility with or contribution to such rheological profiles. google.com

Conversely, there is indirect evidence suggesting this compound may be associated with shear-thickening behavior in specific systems. In studies of phosphate (B84403) rock slurries, the in-situ formation of this compound from ricinoleic acid was part of a system that exhibited shear-thickening characteristics. researchgate.net This type of behavior, where viscosity increases with shear rate, is often observed in concentrated suspensions where shear-induced hydroclusters form.

Dynamic Rheological Response and Relaxation Mechanisms

Dynamic rheological tests, such as Dynamic Mechanical Analysis (DMA), provide insight into the viscoelastic nature of a material, separating its solid-like (elastic) and liquid-like (viscous) components. Systems containing this compound have been characterized using these methods. For instance, in the evaluation of latent, heat-curable epoxy resin compositions, DMA was used to determine the glass transition temperature (Tg). google.com The Tg was identified by the peak of the loss modulus (G'') curve, a key parameter in dynamic analysis that represents the energy dissipated as heat during deformation.

The data from such an analysis on a cured epoxy system containing calcium ricinoleate as part of the curing system demonstrates its influence on the final network properties of the thermoset material.

| Component | Cure State | Glass Transition Temperature (Tg) | Lap Shear Strength (LSS) |

|---|---|---|---|

| Calcium Ricinoleate | Incomplete Cure | 97°C | 20 N/mm² |

Interfacial Adsorption and Surface Chemistry

The amphiphilic nature of this compound, possessing both a nonpolar fatty acid chain and a polar calcium carboxylate head, dictates its behavior at interfaces. It actively adsorbs onto surfaces, a property that is leveraged for stabilization in various multiphase systems.

Adsorption Phenomena on Inorganic Substrates and Mineral Surfaces

This compound exhibits strong adsorption onto inorganic and mineral surfaces, a phenomenon critical in applications such as mineral flotation and polymer stabilization. Studies on the flotation of fluorapatite (a calcium phosphate mineral) have shown that ricinoleic acid is an effective collector. researchgate.net The mechanism involves the chemisorption of the ricinoleate anion onto the mineral surface. researchgate.net This adsorption leads to the in-situ formation and precipitation of this compound on the substrate. researchgate.net The presence of hydrogen bonds between the ricinoleic acid species aids in the crystallization and formation of a closely packed structure on the mineral surface. researchgate.netresearchgate.netresearchgate.net

This interaction is also observed in the synthesis of hydroxyapatite, where ricinoleate ions coordinate with calcium ions (Ca²⁺) to form this compound. rsc.org This complex then acts as a controlled-release source for calcium ions and influences the preferential growth of the hydroxyapatite crystals, indicating a strong interaction at the solid-liquid interface. rsc.org

Mechanism of Emulsion and Dispersion Stabilization

This compound is widely cited as a stabilizer in diverse applications, including polymers and lubricants. dss.go.thscience.govaradpolymer.comscience.govvdoc.pub In poly(vinyl chloride) (PVC), it is used as a non-toxic heat stabilizer. aradpolymer.comvdoc.pub Its function in these systems is to act as an acid acceptor, neutralizing acidic byproducts of degradation. fliphtml5.comepdf.pub

In dispersions, this compound contributes to stability, ensuring that solid particles remain suspended in a liquid medium. google.com This is achieved through its adsorption onto the particle surfaces. The long, nonpolar ricinoleate chains extend into the medium, providing a steric barrier that prevents the particles from agglomerating, a mechanism known as steric hindrance. Its role as an emulsifying agent has also been noted. archive.org By adsorbing at the oil-water interface, it reduces interfacial tension and prevents the coalescence of droplets, thereby stabilizing the emulsion.

| Function | Application Area | Source |

|---|---|---|

| Gelling / Thickening Agent | Mineral Oil Lubricants | moleg.go.kr |

| Suspending Agent | General | dss.go.th |

| Stabilizer | Poly(vinyl chloride) (PVC) | aradpolymer.comvdoc.pub |

| Stabilizer | Lubricants for Food Packaging | dss.go.th |

| Dispersion Stabilizer | Curable Compositions (e.g., paints, adhesives) | google.com |

| Emulsifying Agent | Emulsions | archive.org |

| Mineral Collector | Phosphate Flotation | researchgate.net |

Modulation of Surface Wettability and Interfacial Tension

This compound, as a calcium salt of a long-chain unsaturated fatty acid, is classified as a calcium soap. Such metallic soaps are known to influence the properties at interfaces, such as the boundary between a liquid and a solid surface (wettability) or between two immiscible liquids like oil and water (interfacial tension).

At an oil-water interface, calcium soaps, formed by the complexation of calcium with fatty acids, can create a viscoelastic network. This network alters the interfacial tension and the physical properties of the interface. nih.gov While specific studies quantifying the effect of pure this compound are limited, research on related calcium salts of C18 fatty acids (stearic, oleic, and linoleic acids) shows they possess low surface energy, contributing to hydrophobicity. researchgate.net The formation of calcium soaps at an oil-water interface is a dynamic process that can significantly lower the interfacial tension. nih.gov The effectiveness of this modulation is influenced by factors such as pH, as the dissociation of calcium soaps is pH-dependent. nih.gov For instance, the dissociation of various calcium soaps is minimal at a pH of 6.5 but increases significantly at a more acidic pH of 5.0. nih.gov

On solid surfaces, the adsorption of fatty acids and their salts can drastically change the surface energy. Calcite surfaces, which are naturally high-energy, readily adsorb organic molecules like fatty acids, which imparts a nonpolar character to the surface and alters its wettability. rsc.org It is expected that this compound would behave similarly, adsorbing onto surfaces to decrease their polarity and increase hydrophobicity.

Catalytic Activity and Reaction Mechanisms

In recent years, calcium-based catalysts have gained significant attention as sustainable, abundant, and environmentally benign alternatives to traditional transition metal catalysts. researcher.liferesearchgate.netfau.eu These catalysts, leveraging the Lewis acidic nature of the calcium ion, are effective in a variety of organic transformations. researcher.liferwth-aachen.de

Calcium catalysts are proficient at activating various functional groups, including ketones, aldehydes, alkenes, and alkynes, which facilitates nucleophilic additions and other chemical transformations. researcher.liferesearchgate.net While specific applications of this compound as a catalyst are not extensively documented in dedicated studies, the broader class of calcium compounds, including oxides, hydroxides, and various salts, serve as effective catalysts in numerous reactions.

For example, calcium oxide derived from waste shells has been successfully used as a heterogeneous catalyst for the synthesis of biodiesel and glycerol (B35011) carbonate. mdpi.comikm.org.my Another example is calcium glycerolate, which has been identified as an active catalyst for the synthesis of cyclopentadecanolide, a valuable macrolide musk. frontiersin.orgnih.gov These examples demonstrate the potential of calcium compounds, including salts of fatty acids like this compound, to function as catalysts in organic synthesis, often under heterogeneous conditions which can simplify subsequent product purification. alfachemic.com

A significant application of calcium-based catalysts is in the synthesis of cyclic carbonates from the cycloaddition of carbon dioxide (CO2) to epoxides. acs.orgrsc.orgresearchgate.netresearchgate.net This reaction is of high interest as it utilizes CO2, a greenhouse gas, to produce valuable chemicals that can serve as green solvents or monomers for polycarbonates. rsc.orgresearchgate.net

A highly effective catalytic system has been developed using a simple calcium salt, calcium iodide (CaI2), in combination with a crown ether ligand and a cocatalyst. acs.org This system demonstrates excellent activity for the conversion of various bio-derived epoxides into their corresponding cyclic carbonates under mild conditions. acs.org For instance, several internal epoxides were converted with isolated yields of up to 98% at relatively low temperatures and pressures (45 °C, 0.5 MPa CO2). acs.org

The table below summarizes the performance of this calcium-based catalytic system for the conversion of different epoxidized fatty acid esters.

| Substrate (Epoxide) | Reaction Time (h) | Isolated Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Epoxidized methyl oleate | 24 | 95 | >99:1 |

| Epoxidized methyl elaidate | 24 | 96 | >99:1 |

| Epoxidized methyl linoleate | 24 | 98 | >99:1 |

| Epoxidized methyl O-acetyl ricinoleate | 24 | 98 | >99:1 |

Data sourced from a study on a calcium-based catalytic system for cyclic carbonate synthesis. The system consists of CaI2, dicyclohexyl-18-crown-6 ether, and triphenylphosphane under 0.5 MPa CO2 at 45 °C. acs.org

The mechanism of the calcium-catalyzed cycloaddition of CO2 to epoxides involves several key steps. While a definitive mechanism for a catalyst based specifically on this compound is not available, the pathway proposed for the highly active CaI2 system provides a strong model.

Three potential reaction pathways are generally considered for the metal-catalyzed coupling of CO2 and epoxides. researchgate.net A common proposed mechanism begins with the coordination of the epoxide to the Lewis acidic calcium center, which activates the epoxide for nucleophilic attack. The iodide anion then attacks a carbon atom of the epoxide ring, leading to its opening and the formation of a calcium alkoxide intermediate.

Following the ring-opening, CO2 is inserted into the calcium-oxygen bond of the alkoxide. The final step is an intramolecular cyclization (an SN2 reaction), where the newly formed carbonate attacks the carbon bearing the iodide, displacing it and forming the five-membered cyclic carbonate product while regenerating the catalyst. The high selectivity for the cis-isomer of the resulting cyclic carbonates strongly suggests that this SN2 mechanism is dominant. acs.org The role of cocatalysts, such as triphenylphosphane, is thought to involve the activation of CO2, further enhancing the reaction rate. acs.org

Future Research Directions and Emerging Applications in Advanced Materials Science

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of metal carboxylates often involves multi-step processes that may utilize harsh solvents and generate significant waste. The future of calcium diricinoleate production hinges on the development of green, sustainable, and economically viable synthetic methods that align with the principles of green chemistry. rsc.org The goal is to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. numberanalytics.commdpi.com

Key research directions include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical energy (e.g., ball milling) to drive chemical reactions. Research into the mechanochemical synthesis of this compound from ricinoleic acid and a calcium source, such as calcium oxide or calcium carbide, could offer a highly efficient and environmentally friendly production route. researchgate.net This method has been shown to be effective for producing other calcium compounds like calcium diglyceroxide with full atom economy. researchgate.net

Biocatalysis: The use of enzymes, particularly lipases, presents a green alternative for oleochemical synthesis. mdpi.com Future studies could explore enzyme-catalyzed processes for the synthesis of this compound, potentially starting directly from castor oil. Biocatalysis offers high specificity and operates under mild conditions, reducing energy consumption and environmental impact. mdpi.com

Catalyst Development: Investigating novel, non-toxic, and reusable catalysts is crucial. Calcium-based catalysts themselves have been employed for sustainable chemical transformations, such as the synthesis of cyclic carbonates from bio-derived epoxides. acs.orgacs.org This suggests a potential for auto-catalytic or simplified catalytic systems in the production of this compound. qub.ac.uk

| Methodology | Core Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Mechanochemistry | Use of mechanical force to induce chemical reactions. | Solvent-free, high yield, reduced waste, energy efficient. researchgate.net | Optimization of milling parameters, reactant selection (e.g., CaO vs. CaC₂). |

| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze the reaction. | High selectivity, mild reaction conditions, biodegradable catalysts, use of renewable feedstocks. mdpi.com | Enzyme selection and immobilization, process scalability, use of crude castor oil. |

| Advanced Catalysis | Development of novel, efficient, and reusable catalysts. | High atom economy, lower environmental impact, modular synthesis. numberanalytics.comqub.ac.uk | Use of earth-abundant metal catalysts, development of one-pot syntheses. |

Exploration of Novel Functional Material Applications beyond Traditional Sectors

While this compound has been used in applications like PVC stabilization and cosmetics, its inherent functionalities remain underexplored in advanced materials. google.comcir-safety.org Future research will likely focus on harnessing its unique chemical structure for new, high-performance applications.

Potential emerging applications include:

Smart Materials: The hydroxyl group and the double bond in the ricinoleate (B1264116) chain are ideal sites for further chemical modification. This could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. falconediting.com

Self-Healing Polymers: The reversible nature of the ionic bond between calcium and the ricinoleate chains, combined with the potential for creating dynamic covalent networks via the hydroxyl group, could be exploited to design self-healing polymers and composites.

Advanced Coatings and Surfaces: Research has shown that calcium ricinoleate precipitates can form on mineral surfaces, altering their properties. researchgate.netresearchgate.netresearchgate.net This suggests potential applications in creating functional coatings with specific wettability (hydrophobicity), anti-fouling, or selective adsorption capabilities.

Bio-based Phase Change Materials (PCMs): The long aliphatic chains of the ricinoleate moiety suggest that this compound could be investigated as a potential bio-based solid-liquid PCM for thermal energy storage applications.

| Application Area | Key Structural Feature | Research Objective | Potential Impact |

|---|---|---|---|

| Smart Coatings | Hydroxyl group, double bond | Develop stimulus-responsive surfaces for controlled adhesion or release. | Advanced manufacturing, biomedical devices. stanford.edu |